![molecular formula C9H18O3 B3152450 Methyl 2-hydroxyoctanoate CAS No. 73634-76-1](/img/structure/B3152450.png)
Methyl 2-hydroxyoctanoate
Overview
Description
Methyl 2-hydroxyoctanoate is a chemical compound with the molecular formula C₉H₁₈O₃ . It is also known as Methyl-2-hydroxyoctanoate and its CAS Number is 92572-96-8 .
Synthesis Analysis
The synthesis of Methyl 2-hydroxyoctanoate involves a multi-step reaction . The process starts with sodium hydride (NaH) at 70°C for 45 minutes, followed by tetrahydrofuran (THF) at 25°C for 4 hours. The next step involves acetic anhydride (Ac2O) at 140°C for 0.75 hours. This is followed by an aqueous solution of sodium hydroxide (NaOH) and methanol for 2 hours under heating. The final step involves diethyl ether .Molecular Structure Analysis
The molecular structure of Methyl 2-hydroxyoctanoate consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 174.237 Da .Physical And Chemical Properties Analysis
Methyl 2-hydroxyoctanoate is a liquid . The physical and material properties of similar compounds, such as Polyhydroxyalkanoates (PHAs), are greatly influenced by their monomer composition and chemical structure i.e. the length of the pendant groups that extend from the polymer backbone, the chemical nature of the pendant groups and the distance between the ester linkages in the polymer .properties
IUPAC Name |
methyl 2-hydroxyoctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-7-8(10)9(11)12-2/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELLQRUGGAXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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